molecular formula C12H20N2 B046186 3,6-Di(propan-2-yl)benzene-1,2-diamine CAS No. 112121-83-2

3,6-Di(propan-2-yl)benzene-1,2-diamine

Cat. No.: B046186
CAS No.: 112121-83-2
M. Wt: 192.3 g/mol
InChI Key: RPCRTKRBGNCRLX-UHFFFAOYSA-N
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Description

3,6-Di(propan-2-yl)benzene-1,2-diamine is a substituted aromatic diamine featuring two isopropyl groups at the 3- and 6-positions of the benzene ring. The isopropyl substituents impart steric bulk and electron-donating effects, influencing both reactivity and physicochemical properties compared to simpler benzene-1,2-diamine derivatives.

Properties

CAS No.

112121-83-2

Molecular Formula

C12H20N2

Molecular Weight

192.3 g/mol

IUPAC Name

3,6-di(propan-2-yl)benzene-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-7(2)9-5-6-10(8(3)4)12(14)11(9)13/h5-8H,13-14H2,1-4H3

InChI Key

RPCRTKRBGNCRLX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C(C=C1)C(C)C)N)N

Canonical SMILES

CC(C)C1=C(C(=C(C=C1)C(C)C)N)N

Synonyms

1,2-Benzenediamine, 3,6-bis(1-methylethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Cyclocondensation with Carboxylic Acids

  • Benzene-1,2-diamine : Forms benzimidazoles under high-temperature (200°C) or acidic conditions .
  • 4-Methyl derivative : Improved yields (75–85%) due to EDG accelerating electron-deficient intermediates .
  • 3,6-Di(propan-2-yl) derivative : Expected to require prolonged reaction times or higher temperatures due to steric hindrance, despite EDG benefits. Similar to bulky aliphatic diamines in , which show reduced efficiency .

Propargylation Reactions

  • Benzene-1,2-diamine: Propargyl bromide yields mono- and di-substituted products (83% and 7% in optimized conditions) .
  • 3,6-Di(propan-2-yl) derivative : Steric bulk likely reduces substitution efficiency. Analogous reactions with bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzyl) show lower yields due to hindered nucleophilic attack .

Reaction with 1,2-Dicarbonyl Compounds

  • Electron-donating substituents: Methyl-substituted diamines react efficiently with aliphatic diketones (e.g., biacetyl) to yield quinoxalines (70–85% yields) .
  • 3,6-Di(propan-2-yl) derivative: Predicted to exhibit moderate reactivity—EDG enhances electron density, but steric effects may limit access to the amino groups, reducing yields compared to smaller EDG analogues .

Solubility and Physicochemical Properties

  • Benzene-1,2-diamine: Moderately soluble in polar solvents (e.g., methanol, DMF) .
  • 3,6-Di(propan-2-yl) derivative : Increased hydrophobicity due to isopropyl groups; likely soluble in less polar solvents (e.g., benzene, THF) .
  • CF₃-substituted derivatives : Lower solubility in organic solvents due to polarity, complicating purification .

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